molecular formula C14H16N4OS B10969218 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10969218
M. Wt: 288.37 g/mol
InChI Key: AAACJLUBEGCVGI-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thienyl and pyrazole intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research may explore its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-NAPHTHAMIDE
  • N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-(2-OXO-1,3-BENZOXAZOL-3(2H)-YL)ACETAMIDE

Uniqueness

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H16N4OS/c1-7-10(4)20-14(11(7)6-15)16-13(19)12-8(2)17-18(5)9(12)3/h1-5H3,(H,16,19)

InChI Key

AAACJLUBEGCVGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(N(N=C2C)C)C)C

Origin of Product

United States

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